molecular formula C21H19N3O3S B11205821 4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11205821
M. Wt: 393.5 g/mol
InChI Key: KJDVUJIMARIVLT-UHFFFAOYSA-N
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Description

4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a benzothiazole moiety, and a carboxamide group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzothiazole moiety and the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application, but could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C21H19N3O3S/c1-3-10-24-15-7-5-4-6-13(15)18(25)17(20(24)27)19(26)23-21-22-14-9-8-12(2)11-16(14)28-21/h4-9,11,25H,3,10H2,1-2H3,(H,22,23,26)

InChI Key

KJDVUJIMARIVLT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)O

Origin of Product

United States

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